4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
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Overview
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromothiophenol with formaldehyde to form 4-{[(4-bromophenyl)sulfanyl]methyl}phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the piperidinol and chlorophenyl sulfonyl groups.
4-Chlorophenyl sulfone: Contains the chlorophenyl sulfonyl group but lacks the bromophenyl and piperidinol groups.
Uniqueness
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is unique due to the combination of bromophenyl, chlorophenyl sulfonyl, and piperidinol groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO3S2/c19-14-1-5-16(6-2-14)25-13-18(22)9-11-21(12-10-18)26(23,24)17-7-3-15(20)4-8-17/h1-8,22H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFEQLUPAHLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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